molecular formula C8H7IN2 B8574239 6-Amino-3-iodo-2-methylbenzonitrile

6-Amino-3-iodo-2-methylbenzonitrile

Cat. No.: B8574239
M. Wt: 258.06 g/mol
InChI Key: AMDSTKMVXKCMGU-UHFFFAOYSA-N
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Description

6-Amino-3-iodo-2-methylbenzonitrile is a substituted benzonitrile derivative featuring a nitrile group at position 1, an amino group (-NH₂) at position 6, an iodine atom at position 3, and a methyl group (-CH₃) at position 2 (molecular formula: C₈H₆IN₂; molecular weight: ~257 g/mol). This compound is of interest in medicinal chemistry and materials science due to its unique combination of electron-withdrawing (cyano, iodo) and electron-donating (amino, methyl) substituents.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

6-amino-3-iodo-2-methylbenzonitrile

InChI

InChI=1S/C8H7IN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3

InChI Key

AMDSTKMVXKCMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)N)I

Origin of Product

United States

Comparison with Similar Compounds

6-Amino-3-bromo-2-fluorobenzonitrile

  • Molecular Formula : C₇H₄N₂FBr
  • Molecular Weight : 215.02 g/mol
  • Substituents :
    • 6-NH₂, 3-Br, 2-F, 1-CN
  • Properties :
    • Stability: Requires storage in a dark place under inert atmosphere to prevent degradation .
    • Reactivity: Bromine and fluorine substituents make it less reactive in cross-coupling reactions compared to iodo analogs.
    • Applications: Intermediate in organic synthesis for pharmaceuticals and agrochemicals .

6-Amino-3-iodo-2-methylbenzonitrile

  • Molecular Formula : C₈H₆IN₂
  • Molecular Weight : ~257 g/mol
  • Substituents :
    • 6-NH₂, 3-I, 2-CH₃, 1-CN
  • Properties: Stability: Likely sensitive to light and heat due to the iodine atom, necessitating storage conditions similar to its bromo-fluoro analog (dark, inert atmosphere). Reactivity: The iodine atom enhances suitability for Ullmann or Suzuki-Miyaura couplings, while the methyl group introduces steric hindrance. Applications: Potential use in pharmaceutical research for constructing complex scaffolds via halogen-selective reactions.

Comparative Data Table

Property 6-Amino-3-iodo-2-methylbenzonitrile 6-Amino-3-bromo-2-fluorobenzonitrile
Molecular Formula C₈H₆IN₂ C₇H₄N₂FBr
Molecular Weight ~257 g/mol 215.02 g/mol
Halogen Substituent Iodine (127 g/mol) Bromine (80 g/mol), Fluorine (19 g/mol)
Steric Effects High (2-CH₃) Low (2-F)
Electron Effects Amino (electron-donating), CN (electron-withdrawing) Similar, with stronger electron-withdrawal from F
Typical Applications Pharmaceutical intermediates Organic synthesis intermediates

Research Findings

Reactivity Differences

  • Iodine vs. Bromine: The iodine atom in 6-amino-3-iodo-2-methylbenzonitrile facilitates faster oxidative addition in palladium-catalyzed couplings compared to bromine. However, steric hindrance from the methyl group may slow reaction kinetics .
  • Fluorine vs. Methyl : The 2-fluoro substituent in the analog enhances ring electron deficiency, favoring electrophilic substitutions, whereas the methyl group in the target compound may direct reactivity to meta/para positions via steric blocking .

Stability Considerations

  • Iodo compounds are generally less stable than bromo/fluoro analogs due to weaker C-I bonds. Degradation pathways (e.g., dehalogenation) are more pronounced under light exposure, necessitating stringent storage protocols .

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